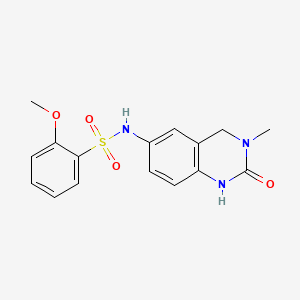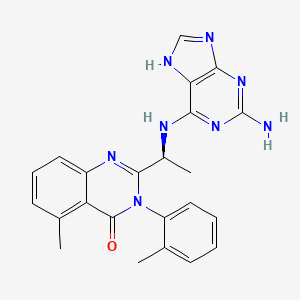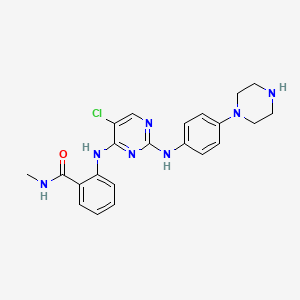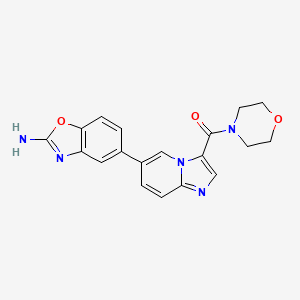
2-Methoxy-N-(3-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinazolin-6-Yl)benzenesulfonamide
Descripción general
Descripción
“2-Methoxy-N-(3-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinazolin-6-Yl)benzenesulfonamide” is a type of quinazoline . It has a molecular formula of C16H17N3O4S, an average mass of 347.391, and a monoisotopic mass of 347.09398 .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C16H17N3O4S/c1-19-10-11-9-12(7-8-13(11)17-16(19)20)18-24(21,22)15-6-4-3-5-14(15)23-2/h3-9,18H,10H2,1-2H3,(H,17,20) . This provides a detailed description of the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound has a molecular weight of 347.39 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.Aplicaciones Científicas De Investigación
Photodynamic Therapy Application : A study by Pişkin et al. (2020) discusses a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, highlighting its potential for photodynamic therapy in cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Non-Nucleoside Analogues : Research by El-hamid and Ismail (2004) explores the synthesis of compounds analogous to MKC-442, TNK 561, and HEPT from benzenesulfonamide derivatives. This work contributes to the development of non-nucleoside compounds in pharmacology (El-hamid & Ismail, 2004).
Aza Diels-Alder Reaction : Cremonesi et al. (2010) investigated the reaction of N-(2-Chloromethylphenyl)benzenesulfonamides with N-benzylideneamines, leading to the formation of 1,2,3,4-tetrahydroquinazoline derivatives. This study contributes to the understanding of chemical reactions involving benzenesulfonamide compounds (Cremonesi, Croce, & Gallanti, 2010).
Treatment of Idiopathic Pulmonary Fibrosis and Cough : A paper by Norman (2014) evaluates the use of phosphatidylinositol 3-kinase inhibitors related to benzenesulfonamide for treating idiopathic pulmonary fibrosis and cough, showcasing the potential medical applications of these compounds (Norman, 2014).
Potential in Antihypertensive Agents : Rahman et al. (2014) synthesized a series of N-substituted benzene sulfonamide derivatives for potential use as diuretic and antihypertensive agents. Their study suggests a promising avenue for developing new medications in this field (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).
Antibacterial Activity : Shao et al. (2020) designed and synthesized novel quinazolinone derivatives containing hydrazone structural units, showing inhibitory activity against various bacterial strains. This highlights the antimicrobial potential of these compounds (Shao, Gan, Hou, Tao, Zhang, Wang, & Ouyang, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
PFI-1, also known as PFI-1 (PF-6405761) or 2-Methoxy-N-(3-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinazolin-6-Yl)benzenesulfonamide, primarily targets the Bromo and Extra Terminal (BET) proteins, specifically BRD2, BRD3, BRD4, and BRDT . These proteins are transcriptional regulators required for efficient expression of several growth-promoting and anti-apoptotic genes, as well as for cell-cycle progression .
Mode of Action
PFI-1 acts as an acetyl-lysine (Kac) mimetic inhibitor, efficiently occupying the Kac binding site in BRD4 and BRD2 . It blocks the interaction of BET Bromodomains (BRDs) with acetylated histone tails . This inhibition of the BET-histone interaction results in transcriptional downregulation of a number of oncogenes .
Biochemical Pathways
The inhibition of the BET-histone interaction by PFI-1 affects several biochemical pathways. It leads to the downregulation of MYC expression , a gene that plays a key role in cell cycle progression, apoptosis, and cellular transformation. Additionally, it results in significant downregulation of Aurora B kinase, thus attenuating phosphorylation of the Aurora substrate H3S10 . This provides an alternative strategy for the specific inhibition of this well-established oncology target .
Result of Action
PFI-1 has antiproliferative effects on leukemic cell lines and efficiently abrogates their clonogenic growth . Exposure of sensitive cell lines with PFI-1 results in G1 cell-cycle arrest, downregulation of MYC expression, as well as induction of apoptosis and differentiation of primary leukemic blasts .
Análisis Bioquímico
Biochemical Properties
PFI-1 functions as a potent inhibitor of BET bromodomains by mimicking acetyl-lysine, a key residue recognized by these protein interaction modules. The compound binds to the acetyl-lysine binding site in BET proteins, thereby preventing their interaction with acetylated histones. This inhibition leads to the downregulation of several oncogenes and growth-promoting genes. PFI-1 interacts with enzymes such as Aurora B kinase, resulting in its downregulation and subsequent attenuation of phosphorylation of the Aurora substrate H3S10 .
Cellular Effects
PFI-1 exerts significant effects on various cell types, particularly cancer cells. In leukemic cell lines, PFI-1 induces G1 cell-cycle arrest, downregulates MYC expression, and promotes caspase-dependent apoptosis. Additionally, PFI-1 has been shown to induce differentiation of primary leukemic blasts . In prostate cancer cells, PFI-1 diminishes androgen receptor (AR) signaling and proliferation, particularly in castration-resistant prostate cancer cells . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting BET protein interactions with chromatin.
Molecular Mechanism
At the molecular level, PFI-1 exerts its effects by binding to the bromodomains of BET proteins, specifically BRD2 and BRD4. This binding prevents the recruitment of BET proteins to acetylated chromatin, leading to the downregulation of target genes involved in cell proliferation and survival. The inhibition of BET-histone interactions by PFI-1 results in the suppression of oncogene expression, such as MYC, and the induction of apoptosis in cancer cells . Additionally, PFI-1 has been shown to downregulate Aurora B kinase, further contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PFI-1 have been observed to change over time. The compound exhibits stability and retains its inhibitory activity over extended periods. Long-term exposure to PFI-1 in vitro leads to sustained downregulation of target genes and prolonged cell-cycle arrest in sensitive cell lines . In in vivo studies, PFI-1 has demonstrated consistent antiproliferative effects and the ability to induce apoptosis in tumor models .
Dosage Effects in Animal Models
The effects of PFI-1 vary with different dosages in animal models. At lower doses, PFI-1 effectively inhibits tumor growth and induces apoptosis without significant toxicity. At higher doses, the compound may exhibit toxic effects, including weight loss and hematological abnormalities . The therapeutic window of PFI-1 is therefore critical for its potential clinical applications.
Metabolic Pathways
PFI-1 is involved in metabolic pathways that regulate gene expression and chromatin organization. The compound interacts with enzymes such as Aurora B kinase and affects metabolic flux by downregulating key oncogenes like MYC . PFI-1’s inhibition of BET proteins also influences the levels of metabolites involved in cell proliferation and survival.
Transport and Distribution
PFI-1 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s ability to bind to BET bromodomains facilitates its localization to chromatin, where it exerts its inhibitory effects . PFI-1’s distribution within tissues is influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
PFI-1 primarily localizes to the nucleus, where it interacts with chromatin-bound BET proteins. The compound’s subcellular localization is directed by its ability to bind to acetyl-lysine residues on histones . This targeting to specific chromatin regions is essential for PFI-1’s function as a BET inhibitor and its subsequent effects on gene expression and cellular processes.
Propiedades
IUPAC Name |
2-methoxy-N-(3-methyl-2-oxo-1,4-dihydroquinazolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-19-10-11-9-12(7-8-13(11)17-16(19)20)18-24(21,22)15-6-4-3-5-14(15)23-2/h3-9,18H,10H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZPMHLMPKIUGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744264 | |
| Record name | 2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403764-72-6 | |
| Record name | 2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403764-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)

![5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B612118.png)



![(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide](/img/structure/B612123.png)



![1-(4-(3-ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea](/img/structure/B612131.png)

